
Navelbine (TN)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
. It belongs to the vinca alkaloid family of medications, which are derived from the periwinkle plant (Catharanthus roseus). Vinorelbine works by inhibiting the growth and spread of cancer cells by interfering with their ability to divide and multiply .
准备方法
Vinorelbine is synthesized through a semi-synthetic process that involves the modification of natural alkaloids extracted from the periwinkle plant. The synthetic route typically includes the following steps:
Extraction: The natural alkaloids, such as vinblastine, are extracted from the periwinkle plant.
Modification: The extracted alkaloids undergo structural modifications to produce vinorelbine.
Purification: The modified compound is purified through various chromatographic techniques to obtain vinorelbine in its pure form.
Industrial production of vinorelbine involves large-scale extraction and modification processes, ensuring high yield and purity of the final product .
化学反应分析
Vinorelbine undergoes several types of chemical reactions, including:
Oxidation: Vinorelbine can be oxidized to form various metabolites. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can modify the functional groups in vinorelbine, such as reducing ketones to alcohols. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Vinorelbine can undergo substitution reactions where functional groups are replaced by other groups.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of vinorelbine can produce deacetylvinorelbine, a metabolite with similar anticancer properties .
科学研究应用
Vinorelbine has a wide range of scientific research applications, including:
Chemistry: Vinorelbine is used as a model compound to study the synthesis and modification of vinca alkaloids.
Biology: Vinorelbine is used to study the mechanisms of cell division and the effects of microtubule inhibition on cancer cells.
Medicine: Vinorelbine is widely used in clinical research to develop new cancer treatments.
Industry: Vinorelbine is produced on an industrial scale for use in cancer treatment.
作用机制
Vinorelbine exerts its effects by interacting with tubulin, a protein that is essential for the formation of microtubules. Microtubules are critical for cell division, as they form the mitotic spindle that separates chromosomes during mitosis. Vinorelbine binds to tubulin and inhibits its polymerization, preventing the formation of microtubules. This disruption of microtubule dynamics leads to cell cycle arrest at the metaphase stage, ultimately causing apoptosis (programmed cell death) of cancer cells .
相似化合物的比较
Vinorelbine is part of the vinca alkaloid family, which includes other compounds such as vinblastine, vincristine, and vindesine. Compared to these compounds, vinorelbine has several unique features:
Formulation: Vinorelbine is available in both intravenous and oral formulations, providing flexibility in administration.
Similar compounds include:
Vinblastine: Used to treat Hodgkin’s lymphoma, non-Hodgkin’s lymphoma, and testicular cancer.
Vincristine: Used to treat acute lymphoblastic leukemia, Hodgkin’s lymphoma, and neuroblastoma.
Vindesine: Used to treat acute lymphoblastic leukemia and various solid tumors.
Vinorelbine’s unique properties and broad range of applications make it a valuable compound in cancer treatment and scientific research.
属性
分子式 |
C53H66N4O20 |
|---|---|
分子量 |
1079.1 g/mol |
IUPAC 名称 |
(2R,3R)-2,3-dihydroxybutanedioic acid;methyl (1R,9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-4-[(12S)-16-ethyl-12-methoxycarbonyl-1,10-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8,15-pentaen-12-yl]-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate |
InChI |
InChI=1S/C45H54N4O8.2C4H6O6/c1-8-27-19-28-22-44(40(51)55-6,36-30(25-48(23-27)24-28)29-13-10-11-14-33(29)46-36)32-20-31-34(21-35(32)54-5)47(4)38-43(31)16-18-49-17-12-15-42(9-2,37(43)49)39(57-26(3)50)45(38,53)41(52)56-7;2*5-1(3(7)8)2(6)4(9)10/h10-15,19-21,28,37-39,46,53H,8-9,16-18,22-25H2,1-7H3;2*1-2,5-6H,(H,7,8)(H,9,10)/t28?,37-,38+,39+,42+,43+,44-,45-;2*1-,2-/m011/s1 |
InChI 键 |
CILBMBUYJCWATM-NPJYPKOYSA-N |
手性 SMILES |
CCC1=CC2C[C@@](C3=C(CN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)[C@]78CCN9[C@H]7[C@@](C=CC9)([C@H]([C@@]([C@@H]8N6C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |
规范 SMILES |
CCC1=CC2CC(C3=C(CN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC.C(C(C(=O)O)O)(C(=O)O)O.C(C(C(=O)O)O)(C(=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


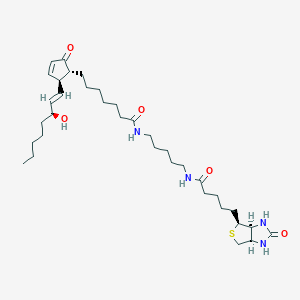
![(E)-7-[(2R)-5-hydroxy-2-[(E,3R)-3-hydroxyoct-1-enyl]-3-oxocyclopentyl]hept-5-enoic acid](/img/structure/B10768218.png)
![(E)-N-[[1-[2-(2,4-difluorobenzoyl)benzoyl]-4-[2-methylpropyl-[(2-phenylphenyl)methyl]amino]pyrrolidin-2-yl]methyl]-3-[4-[(E)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl]prop-2-enamide](/img/structure/B10768226.png)
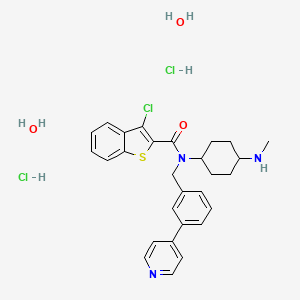
![7-[(1R)-2-[(E,3R)-3-hydroxy-4,4-dimethyloct-1-enyl]-5-oxocyclopent-3-en-1-yl]heptanoic acid](/img/structure/B10768234.png)
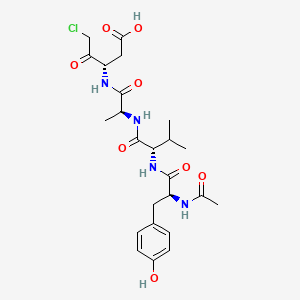
![7-[(1R,2S)-2-[(3R)-3-hydroxyoct-1-enyl]-5-oxocyclopent-3-en-1-yl]heptanoic acid](/img/structure/B10768254.png)
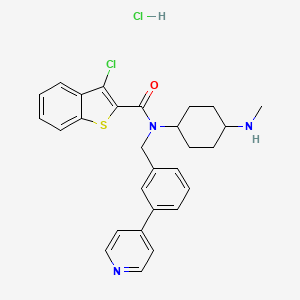
![(E)-7-[(1R,2R,3S,5S)-2-[(3S)-3-(2,3-dihydro-1H-inden-2-yl)-3-hydroxyprop-1-enyl]-3-fluoro-5-hydroxycyclopentyl]hept-5-enoic acid](/img/structure/B10768264.png)
![N-[4-[4-(4-Methoxyphenoxy)-2,6-dimethylphenyl]-2-thiazolyl]-4-pyridinecarboxamide](/img/structure/B10768274.png)
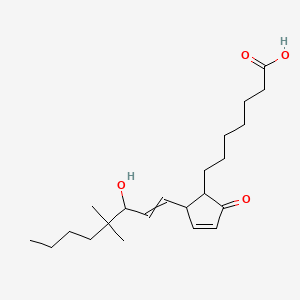
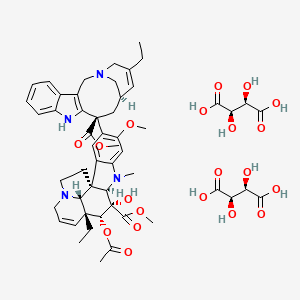
![N-methyl-N-[3-[[[2-[(2-oxo-1,3-dihydroindol-5-yl)amino]-5-(trifluoromethyl)pyrimidin-4-yl]amino]methyl]pyridin-2-yl]methanesulfonamide;hydrochloride](/img/structure/B10768282.png)
![(E)-7-[(1R,2R,3S,5S)-2-[(E,3S)-3-(2,3-dihydro-1H-inden-2-yl)-3-hydroxyprop-1-enyl]-3-fluoro-5-hydroxycyclopentyl]hept-5-enoic acid](/img/structure/B10768285.png)
